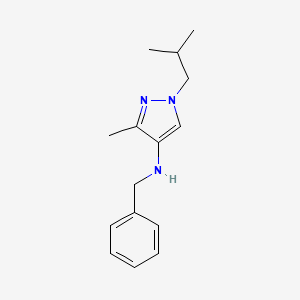![molecular formula C16H25N5 B11735538 N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11735538.png)
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by its unique structure, which includes a cyclopentyl group and two pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with cyclopentyl halides in the presence of a base such as potassium carbonate.
Formation of the final compound: The final step involves the coupling of the cyclopentyl-substituted pyrazole with another pyrazole ring through a methylene bridge, typically using formaldehyde or paraformaldehyde as the methylene source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like alkyl halides in the presence of a base.
Major Products
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Halogenated, alkylated, or arylated pyrazole derivatives
Aplicaciones Científicas De Investigación
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antipyretic properties.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic, optical, or mechanical properties.
Mecanismo De Acción
The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor activity by binding to receptor sites . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- ®-N-(5-(tert-butyl)-1H-pyrazol-3-yl)-2-(3-isopropylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 1-[(3R,4R)-3-[[[5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]methyl]-4-methoxy-1-pyrrolidinyl]-2-propen-1-one
Uniqueness
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure and the presence of a cyclopentyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other pyrazole derivatives.
Propiedades
Fórmula molecular |
C16H25N5 |
|---|---|
Peso molecular |
287.40 g/mol |
Nombre IUPAC |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C16H25N5/c1-3-8-20-12-16(13(2)19-20)17-9-14-10-18-21(11-14)15-6-4-5-7-15/h10-12,15,17H,3-9H2,1-2H3 |
Clave InChI |
FCSAZWMGDGKMHB-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C(=N1)C)NCC2=CN(N=C2)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735456.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11735464.png)
![1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11735484.png)
![1-ethyl-5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735492.png)
![4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11735493.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11735500.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11735504.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11735512.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11735517.png)
![ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735518.png)
![N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B11735524.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11735525.png)

![1-methyl-3-[(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B11735536.png)
